Mavorixafor

説明

特性

IUPAC Name |

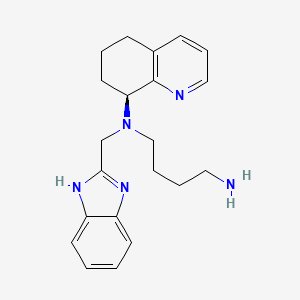

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHHLRVNDMIAR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971247 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558447-26-0 | |

| Record name | Mavorixafor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVORIXAFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mavorixafor: A Targeted CXCR4 Antagonist for the Treatment of WHIM Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome is a rare, autosomal-dominant primary immunodeficiency characterized by chronic neutropenia and lymphopenia.[1][2] It is predominantly caused by gain-of-function mutations in the C-terminus of the C-X-C chemokine receptor type 4 (CXCR4) gene.[1][3] These mutations lead to hyperactive CXCR4/CXCL12 signaling, which results in the retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis.[3][4] Mavorixafor (Xolremdi™) is an oral, selective, small-molecule antagonist of the CXCR4 receptor.[5][6] It is the first therapy specifically approved for treating WHIM syndrome in patients aged 12 and older.[3][7][8] By blocking the interaction between CXCR4 and its ligand, CXCL12, this compound disrupts the aberrant signaling, leading to the mobilization of neutrophils and lymphocytes into the peripheral circulation.[3][5] Pivotal Phase 3 clinical trial data has demonstrated that this compound significantly increases the time that neutrophil and lymphocyte counts remain above clinically meaningful thresholds, leading to a substantial reduction in the rate, severity, and duration of infections.[1][2][9] This document provides a comprehensive technical overview of the pathophysiology of WHIM syndrome, the mechanism of action of this compound, its clinical efficacy and safety, and detailed experimental protocols from key clinical trials.

The Pathophysiology of WHIM Syndrome and the CXCR4/CXCL12 Axis

The CXCR4 receptor and its sole endogenous ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), form a critical signaling axis that regulates a variety of physiological processes, including immune cell trafficking and hematopoiesis.[3][5] In a healthy state, the binding of CXCL12 to CXCR4 guides neutrophils and lymphocytes to the bone marrow. Upon activation, the CXCR4 receptor is internalized, which terminates the signal and allows for the timely release of these immune cells into the bloodstream to fight infections.[4]

In WHIM syndrome, autosomal-dominant gain-of-function mutations in the CXCR4 gene, typically causing a truncation of the receptor's C-terminal tail, impair this internalization process.[1][10][11] This leads to prolonged, hyperactive signaling in response to CXCL12, causing mature neutrophils and B-lymphocytes to be pathologically retained within the bone marrow and lymphoid tissues, respectively.[3][4] The resulting severe chronic neutropenia and lymphopenia leave patients highly susceptible to recurrent bacterial and viral infections, particularly from human papillomavirus (HPV), which manifests as extensive and refractory warts.[1][4]

References

- 1. ashpublications.org [ashpublications.org]

- 2. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. ashpublications.org [ashpublications.org]

- 7. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

- 11. researchgate.net [researchgate.net]

Mavorixafor: A Technical Guide to its Role in Modulating CXCL12/SDF-1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mavorixafor (Xolremdi), a first-in-class, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4), represents a significant advancement in the targeted therapy of diseases driven by aberrant CXCL12/SDF-1 signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the CXCL12/CXCR4 signaling pathway, and the experimental methodologies used to characterize its activity. Quantitative data from in vitro and clinical studies are presented to offer a comprehensive understanding of its potency and clinical efficacy, particularly in the context of WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare primary immunodeficiency.

Introduction: The CXCL12/CXCR4 Signaling Axis

The CXCL12/SDF-1 signaling pathway plays a pivotal role in a multitude of physiological processes, including hematopoiesis, immune cell trafficking, and embryonic development.[1][2] The ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), is a chemokine that binds exclusively to the G protein-coupled receptor (GPCR), CXCR4.[2] This interaction triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival.

Gain-of-function mutations in the CXCR4 gene can lead to a hyperactive signaling pathway, as seen in WHIM syndrome.[3][4] This overactivation results in the retention of mature neutrophils and other white blood cells in the bone marrow, leading to severe chronic neutropenia and lymphopenia, and consequently, a heightened susceptibility to infections.[2][4] The CXCL12/CXCR4 axis is also implicated in the pathology of various cancers, where it promotes tumor growth, metastasis, and an immunosuppressive tumor microenvironment.[2][5]

This compound: Mechanism of Action

This compound is a selective, allosteric antagonist of the CXCR4 receptor.[3][6] By binding to CXCR4, this compound blocks the interaction between the receptor and its ligand, CXCL12.[2] This blockade effectively inhibits the downstream signaling pathways that are normally activated upon receptor stimulation.[2] The therapeutic effect of this compound in WHIM syndrome stems from its ability to disrupt the overactive signaling, thereby enabling the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation, which helps to restore immune function.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and clinical efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Notes |

| IC50 (CXCL12 Binding Inhibition) | 4.9 nM | K562 cells expressing wild-type CXCR4 | [7] |

| 3.9 nM | K562 cells expressing CXCR4-D84H mutant | [7] | |

| 4.5 nM | K562 cells expressing CXCR4-R334X mutant | [7] | |

| Not specified | K562 cells expressing CXCR4-E343K mutant | [7] | |

| IC50 (Calcium Mobilization Inhibition) | 6.3 nM | K562 cells expressing wild-type CXCR4 | [7] |

| 3.6 nM | K562 cells expressing CXCR4-D84H mutant | [7] | |

| 15 nM | K562 cells expressing CXCR4-R334X mutant | [7] | |

| Not specified | K562 cells expressing CXCR4-E343K mutant | [7] |

Table 2: Clinical Efficacy of this compound in WHIM Syndrome (Phase 3 Trial)

| Clinical Endpoint | This compound (n=14) | Placebo (n=17) | p-value |

| Time Above Threshold for Absolute Neutrophil Count (TATANC) ≥0.5 x 10⁹/L (hours) | 15.0 | 2.8 | <0.001 |

| Time Above Threshold for Absolute Lymphocyte Count (TATALC) ≥1.0 x 10⁹/L (hours) | 15.8 | 4.6 | <0.001 |

| Annualized Infection Rate (LS Mean) | 1.7 | 4.2 | 0.007 (nominal) |

| Total Infection Score (LS Mean) | 7.4 | 12.3 | Not specified |

Data from the 52-week, randomized, double-blind, placebo-controlled 4WHIM Phase 3 trial.[8][9]

Signaling Pathways and this compound's Intervention

The binding of CXCL12 to CXCR4 initiates a series of intracellular signaling cascades. This compound's antagonistic action effectively curtails these downstream events.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound's activity.

CXCR4 Binding Assay (Competition Assay)

This assay quantifies the ability of this compound to compete with the natural ligand, CXCL12, for binding to the CXCR4 receptor.

Protocol:

-

Ligand Preparation: A radiolabeled or fluorescently labeled CXCL12 is prepared at a fixed concentration.

-

Competition: Cells are incubated with the labeled CXCL12 and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Detection: The amount of labeled CXCL12 bound to the cells is measured using a suitable detection method (e.g., scintillation counting for radiolabeled ligands or flow cytometry for fluorescently labeled ligands).

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined using non-linear regression analysis.

Calcium Flux Assay

This functional assay measures the inhibition of CXCL12-induced intracellular calcium mobilization by this compound.

Protocol:

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubation: Cells are incubated to allow for de-esterification of the dye.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: CXCL12 is added to stimulate calcium release.

-

Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or flow cytometer.

-

Data Analysis: The inhibition of the calcium response is calculated, and the IC50 value for this compound is determined.

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells towards a CXCL12 gradient.

Protocol:

-

Cell Culture: T-lymphocytes or other CXCR4-expressing cells are cultured and then serum-starved.[10][11]

-

Cell Treatment: Cells are pre-incubated with different concentrations of this compound.

-

Cell Seeding: The treated cells are added to the upper chamber of the Transwell plate.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The percentage of migration inhibition by this compound is calculated, and the IC50 value is determined.

Western Blot for Downstream Signaling (pERK/pAKT)

This technique is used to measure the inhibition of CXCL12-induced phosphorylation of downstream signaling proteins like ERK and AKT by this compound.

Protocol:

-

Cell Culture and Starvation: CXCR4-expressing cells are cultured to a suitable confluency and then serum-starved to reduce basal signaling.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

-

CXCL12 Stimulation: Cells are stimulated with CXCL12 for a short period (e.g., 5-15 minutes) to induce phosphorylation of ERK and AKT.[12][13]

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated AKT (pAKT). The membrane is subsequently incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the pERK and pAKT bands is quantified and normalized to total ERK/AKT or a loading control (e.g., β-actin). The inhibitory effect of this compound is then determined.[13]

Conclusion

This compound is a potent and selective antagonist of the CXCR4 receptor, effectively inhibiting the CXCL12/SDF-1 signaling pathway. Its mechanism of action, supported by robust in vitro and clinical data, demonstrates its therapeutic potential in diseases characterized by CXCR4 overactivation, most notably WHIM syndrome. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other CXCR4-targeting compounds. As research in this area progresses, a deeper understanding of the nuances of CXCL12/CXCR4 signaling will undoubtedly pave the way for novel therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. x4pharma.com [x4pharma.com]

- 8. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemokine CXCL12 Uses CXCR4 and a Signaling Core Formed by Bifunctional Akt, Extracellular Signal-regulated Kinase (ERK)1/2, and Mammalian Target of Rapamycin Complex 1 (mTORC1) Proteins to Control Chemotaxis and Survival Simultaneously in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical and In Vitro Evaluation of Mavorixafor (Xolremdi), a CXCR4 Antagonist

Executive Summary: Mavorixafor (also known as X4P-001) is an orally bioavailable, selective, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway in immune cell trafficking, hematopoiesis, and embryogenesis, and its dysregulation is implicated in various diseases, including the rare primary immunodeficiency WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis), as well as in cancer progression and metastasis.[1][2] this compound works by blocking the interaction between CXCR4 and its sole ligand, CXCL12, thereby inhibiting downstream signaling and promoting the mobilization of leukocytes from the bone marrow. This guide provides an in-depth summary of the preclinical and in vitro data that form the scientific foundation for this compound's clinical development, detailing its mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation.

The CXCR4/CXCL12 Signaling Axis

The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking and homing of various cell types, including hematopoietic stem cells and leukocytes.[1][2] Its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), is expressed in several tissues, including the bone marrow. The interaction between CXCL12 and CXCR4 is crucial for retaining immune cells in the bone marrow niche.[3]

In WHIM syndrome, autosomal dominant gain-of-function mutations in the CXCR4 gene lead to receptor hyper-activation in response to CXCL12.[3] This results in the pathological retention of mature neutrophils and lymphocytes in the bone marrow, leading to severe chronic neutropenia and lymphopenia in the peripheral blood and a heightened susceptibility to infections.[2][3] In oncology, the CXCR4/CXCL12 axis is often exploited by cancer cells to promote proliferation, invasion, metastasis, and to create an immunosuppressive tumor microenvironment.[1][4][5]

Mechanism of Action of this compound

This compound functions as a non-competitive, allosteric antagonist of the CXCR4 receptor.[6] By binding to CXCR4, it prevents the conformational changes necessary for receptor activation by CXCL12, effectively blocking the signaling cascade. This leads to the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation, addressing the primary defect in WHIM syndrome.[3][7]

The binding of CXCL12 to CXCR4 normally activates several downstream pathways, including G-protein signaling, intracellular calcium mobilization, and the activation of the Protein Kinase B (AKT) and Extracellular Signal-Regulated Kinase (ERK) pathways.[3][8] Preclinical studies confirm that this compound inhibits these key downstream signaling events.[8][9]

In Vitro Efficacy and Models

A variety of in vitro cell-based assays were utilized to characterize the potency and mechanism of this compound. These studies demonstrated its effectiveness in inhibiting CXCR4 signaling in cells expressing both wild-type and pathogenic WHIM-mutant CXCR4 variants.[3][8]

Key Findings from In Vitro Studies:

-

Ligand Binding Inhibition: this compound potently blocks the binding of CXCL12 to the CXCR4 receptor.

-

Calcium Mobilization: It effectively inhibits CXCL12-induced intracellular calcium mobilization, a key step in G-protein-mediated signal transduction.[8][10]

-

Downstream Signaling: this compound prevents the hyperactivation of ERK and AKT pathways that is characteristic of cells with WHIM-mutant CXCR4.[8][11]

-

Chemotaxis: The drug effectively inhibits the enhanced chemotaxis (cell migration) towards a CXCL12 gradient, which is a functional hallmark of gain-of-function CXCR4 mutations.[9][10]

| Assay Type | Key Parameter | Result | Cell Models Used | Reference |

| Ligand Binding Assay | IC₅₀ | 12.5 nM (4.4 ng/mL) | N/A | [6][7] |

| Calcium Mobilization | IC₅₀ | 13 nM | Jurkat T-cells, K562 cells | [10][12] |

| Downstream Signaling | Inhibition | Inhibited CXCL12-dependent ERK/AKT activation | Cells with WT and WHIM-variant CXCR4 | [8][11] |

| Chemotaxis Assay | Inhibition | Enhanced chemotaxis inhibited in WHIM models | Primary T-lymphocytes, transfected cells | [9][10] |

Key Experimental Protocols

Standardized in vitro methodologies were employed to quantify the biological activity of this compound.

Calcium Mobilization Assay Protocol

This assay measures the change in intracellular calcium concentration following GPCR activation.

-

Cell Preparation: Culture cells expressing CXCR4 (e.g., Jurkat T-cells) to an appropriate density.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer, allowing the dye to enter the cells.

-

Treatment: Aliquot the dye-loaded cells into a microplate. Add varying concentrations of this compound or a vehicle control and incubate.

-

Stimulation & Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Inject the CXCR4 ligand, CXCL12, into the wells to stimulate the receptor.

-

Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Analysis: Calculate the inhibition of the calcium flux by this compound relative to the control to determine potency (IC₅₀).

Chemotaxis (Transwell) Assay Protocol

This assay quantifies the directed migration of cells in response to a chemoattractant.

-

Cell Preparation: Harvest and resuspend CXCR4-expressing cells in a serum-free assay medium.

-

Treatment: Incubate the cell suspension with various concentrations of this compound or a vehicle control.

-

Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a companion plate. Add medium containing the chemoattractant CXCL12 to the lower chamber. Add the pre-treated cells to the upper chamber (the Transwell insert).

-

Incubation: Incubate the plate for several hours (e.g., 2-4 hours) at 37°C to allow cells to migrate through the membrane towards the CXCL12 gradient.

-

Quantification: Discard the non-migrated cells from the upper chamber. Quantify the cells that have migrated to the lower chamber using a cell viability reagent (e.g., Calcein AM) and a fluorescence plate reader, or by direct cell counting via flow cytometry.

-

Analysis: Determine the percentage of migration relative to controls and calculate the inhibitory concentration (IC₅₀) of this compound.

Preclinical In Vivo Studies

Animal models were essential for evaluating the pharmacokinetics (PK), safety, and in vivo efficacy of this compound.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of this compound were characterized in multiple species. The compound demonstrated good oral bioavailability, particularly in dogs.

| Species | Parameter | Value | Reference |

| Dog | Half-life (t₁/₂) | 9.9 hours | [7] |

| Oral Bioavailability (F) | 80% | [7] | |

| Clearance (CL) | 1.3 mL/min/kg | [7] | |

| Rat | Half-life (t₁/₂) | 3.5 hours | [7] |

| Oral Bioavailability (F) | 22% | [7] | |

| Clearance (CL) | 3.7 mL/min/kg | [7] |

Efficacy in Cancer Models

Given the role of CXCR4 in metastasis, this compound has been evaluated in preclinical cancer models. In murine solid tumor models, CXCR4 antagonists have been shown to reduce lung metastasis and decrease tumor angiogenesis.[4] This supports the rationale for investigating this compound in oncology, where it may disrupt tumor cell dissemination and favorably modulate the tumor microenvironment by increasing the infiltration of cytotoxic T-cells.[4][5]

Conclusion

The comprehensive preclinical and in vitro data for this compound provide a robust foundation for its therapeutic rationale. These studies demonstrate that this compound is a potent and selective antagonist of the CXCR4 receptor. It effectively reverses the molecular dysregulation caused by WHIM-associated CXCR4 mutations by inhibiting downstream signaling and cell migration. Furthermore, pharmacokinetic studies in animal models confirmed its suitability for oral administration. Collectively, these nonclinical findings indicate that this compound effectively mobilizes leukocytes from the bone marrow at clinically relevant concentrations, supporting its successful development for the treatment of WHIM syndrome and its ongoing investigation in other indications.[13]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Pharmacological profile and properties of Mavorixafor

Mavorixafor: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound, marketed under the brand name Xolremdi®, is a first-in-class, orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It represents a significant therapeutic advancement as the first treatment specifically approved by the U.S. Food and Drug Administration (FDA) in April 2024 for WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) in patients 12 years of age and older.[1][3][4] Developed by X4 Pharmaceuticals, this compound directly targets the underlying pathophysiology of this rare primary immunodeficiency, offering a novel approach to disease management.[1][2] This document provides a detailed technical overview of the pharmacological profile, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy of this compound.

Mechanism of Action

1.1. The CXCR4/CXCL12 Signaling Axis in Normal Physiology and WHIM Syndrome

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole ligand, CXCL12 (also known as Stromal-Derived Factor-1α or SDF-1α), are critical for regulating immune cell trafficking, hematopoiesis, and cellular homeostasis.[5][6] This axis governs the migration and homing of leukocytes, including neutrophils and lymphocytes, to and from the bone marrow.[7][8]

WHIM syndrome is a rare, autosomal-dominant primary immunodeficiency predominantly caused by gain-of-function mutations in the C-terminus of the CXCR4 gene.[9][10] These mutations lead to a truncated receptor, impairing its normal internalization and desensitization process.[9] The result is a hyper-activated receptor with increased responsiveness to CXCL12, leading to the retention of mature neutrophils and lymphocytes within the bone marrow—a condition known as myelokathexis.[5][9] This sequestration of white blood cells results in chronic panleukopenia, particularly severe neutropenia and lymphopenia, rendering patients highly susceptible to recurrent infections and warts.[5][9]

1.2. This compound's Antagonism of CXCR4

This compound is a selective, allosteric antagonist of the CXCR4 receptor.[11][12] It functions by binding to CXCR4 and blocking the interaction with its ligand, CXCL12.[5][6] This blockade inhibits the downstream signaling pathways that are hyper-activated in WHIM syndrome, including G-protein signaling, calcium mobilization, and ERK/AKT activation.[5][13] By preventing CXCL12-induced signaling in both wild-type and mutated CXCR4 variants, this compound disrupts the retention signal, promoting the mobilization and trafficking of mature neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[5][14] This action directly addresses the fundamental cause of the cytopenias observed in WHIM syndrome.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. medcentral.com [medcentral.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. ashpublications.org [ashpublications.org]

- 10. ashpublications.org [ashpublications.org]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Monograph for Professionals - Drugs.com [drugs.com]

Mavorixafor's Impact on Neutrophil Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavorixafor is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key regulator of immune cell trafficking.[1][2][3] By blocking the interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), this compound disrupts the signaling pathway that retains neutrophils in the bone marrow.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on neutrophil mobilization, and detailed experimental protocols relevant to its study.

Mechanism of Action: The CXCR4/CXCL12 Axis

The CXCR4/CXCL12 signaling axis plays a pivotal role in retaining mature neutrophils within the bone marrow.[2][4] In certain conditions, such as WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, gain-of-function mutations in the CXCR4 gene lead to over-activation of this pathway, resulting in severe chronic neutropenia due to the retention of neutrophils.[2][3]

This compound acts as a selective antagonist of CXCR4, effectively blocking the binding of CXCL12.[1][2] This inhibition of the CXCR4/CXCL12 signaling cascade leads to the mobilization of neutrophils from the bone marrow into the peripheral circulation, thereby increasing the absolute neutrophil count (ANC) in the blood.[1][2][3]

Signaling Pathway

The binding of CXCL12 to CXCR4, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways, including G-protein signaling, calcium mobilization, and the activation of ERK/AKT pathways.[3][5] this compound's antagonism of CXCR4 prevents the initiation of this cascade.

References

- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. Development of a rapid clinical flow cytometric assay of neutrophil cell-surface biomarkers - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 5. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]

Mavorixafor's impact on lymphocyte trafficking and function

An In-depth Technical Guide on Mavorixafor's Impact on Lymphocyte Trafficking and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an orally bioavailable small molecule, is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive technical overview of this compound's mechanism of action and its profound effects on lymphocyte trafficking and function, with a particular focus on its therapeutic application in WHIM (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) syndrome. WHIM syndrome is a rare primary immunodeficiency characterized by gain-of-function mutations in the CXCR4 gene, leading to aberrant lymphocyte and neutrophil retention in the bone marrow. This compound addresses the underlying pathophysiology by blocking the interaction between CXCR4 and its ligand, CXCL12, thereby restoring normal lymphocyte trafficking and improving immune surveillance. This guide synthesizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Introduction to this compound and the CXCR4/CXCL12 Axis

The CXCR4/CXCL12 signaling axis is a critical regulator of immune cell trafficking, hematopoiesis, and immune surveillance.[1] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its sole ligand CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), initiates a cascade of intracellular signaling events.[1][2] This signaling is crucial for the homing and retention of various immune cells, including lymphocytes, within the bone marrow.[1][3]

In WHIM syndrome, autosomal dominant gain-of-function mutations in the C-terminus of the CXCR4 gene lead to impaired receptor desensitization and internalization.[2][4][5] This results in a hyperactive signaling response to CXCL12, causing excessive retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis.[2][4] The consequent peripheral lymphopenia and neutropenia render patients highly susceptible to recurrent infections and warts.[4]

This compound (formerly X4P-001) is a first-in-class oral CXCR4 antagonist designed to counteract the effects of CXCR4 gain-of-function.[1][6] By competitively binding to CXCR4, this compound blocks CXCL12-mediated signaling, thereby promoting the mobilization of lymphocytes and other leukocytes from the bone marrow into the peripheral circulation.[2][3] This mechanism of action directly addresses the root cause of cytopenias in WHIM syndrome.

Mechanism of Action: Modulation of the CXCR4 Signaling Pathway

This compound functions as a selective, allosteric inhibitor of CXCR4.[7][8] Its binding to the receptor prevents the conformational changes necessary for CXCL12-induced activation and subsequent downstream signaling.

The CXCR4 Signaling Cascade

The binding of CXCL12 to CXCR4 triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits.[2][9] These subunits, in turn, activate multiple downstream effector pathways:

-

Gαi-mediated signaling: Inhibition of adenylyl cyclase and activation of the Ras/ERK1/2 pathway.[10][11]

-

Gβγ-mediated signaling: Activation of phospholipase C-β (PLC-β), leading to intracellular calcium mobilization, and activation of the phosphoinositide 3-kinase (PI3K)/AKT pathway.[9][10]

These signaling cascades culminate in various cellular responses, including chemotaxis, cell survival, and proliferation.[10][12] In T-cells, CXCR4 signaling can also involve physical association with the T-cell receptor (TCR) and utilization of ZAP-70 for signal transduction.[13]

In WHIM syndrome, the gain-of-function mutations in CXCR4 lead to prolonged and enhanced activation of these pathways, resulting in the hyper-retention of lymphocytes in the bone marrow.[5][14]

This compound's Intervention

This compound's antagonism of CXCR4 effectively blocks these downstream signaling events. In vitro studies on T lymphocytes from WHIM syndrome patients have demonstrated that pretreatment with this compound inhibits CXCL12-induced hyperactive signaling, including enhanced calcium flux, increased ERK phosphorylation, and prolonged AKT phosphorylation.[5][14]

This compound's Inhibition of the CXCR4 Signaling Pathway.

Impact on Lymphocyte Trafficking and Function: Quantitative Data

Clinical trials have demonstrated this compound's ability to significantly increase peripheral lymphocyte counts and reduce infection rates in patients with WHIM syndrome.

Phase 3 Clinical Trial Data

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with WHIM syndrome aged 12 years and older.[15][16]

| Metric | This compound (n=14) | Placebo (n=17) | P-value |

| Time Above Threshold for Absolute Lymphocyte Count (TATALC; ≥1.0 x 109/L) over 24 hours (LS Mean) | 15.8 hours | 4.6 hours | <0.001 |

| Annualized Infection Rate (LS Mean) | 1.7 | 4.2 | 0.007 |

| Total Infection Score (LS Mean) | 7.4 | 12.3 | - |

Table 1: Key Efficacy Endpoints from the Phase 3 Trial of this compound in WHIM Syndrome.[15][17]

Phase 2 Clinical Trial Data

An open-label Phase 2 study assessed the safety and preliminary efficacy of this compound in adult patients with WHIM syndrome.[18][19]

| Dose of this compound | Median Time Above Threshold for ALC (>1,000 cells/μL) |

| ≥300 mg per day | 16.9 hours |

Table 2: Lymphocyte Response from the Phase 2 Trial of this compound.[20]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the effects of this compound on lymphocyte function.

In Vitro T-Lymphocyte Migration (Chemotaxis) Assay

This assay is used to assess the ability of this compound to inhibit the enhanced migration of lymphocytes towards a CXCL12 gradient.[5][14]

Objective: To quantify the chemotactic response of T lymphocytes to CXCL12 and the inhibitory effect of this compound.

Materials:

-

Primary T lymphocytes isolated from WHIM patients or a T-cell line (e.g., Jurkat)

-

Recombinant human CXCL12

-

This compound

-

Transwell migration chambers (e.g., 5 µm pore size)

-

Cell culture medium (e.g., RPMI-1640)

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

Cell Preparation: Isolate and culture T lymphocytes. Prior to the assay, cells are serum-starved for 2-4 hours.

-

Pre-treatment: Incubate a subset of cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes at 37°C).

-

Assay Setup:

-

Add cell culture medium containing CXCL12 to the lower chamber of the Transwell plate. A negative control well should contain medium without CXCL12.

-

Add the pre-treated T lymphocytes to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 2-4 hours).

-

Quantification:

-

Carefully remove the upper insert.

-

Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or by lysing the cells and measuring a fluorescent dye.

-

Workflow for an In Vitro T-Lymphocyte Migration Assay.

In Vivo Lymphocyte Trafficking Studies

In vivo imaging techniques are employed to visualize and quantify the mobilization and trafficking of lymphocytes from the bone marrow to the periphery.[21][22][23]

Objective: To assess the effect of this compound on the in vivo trafficking patterns of lymphocytes.

Materials:

-

Animal model (e.g., mouse model of WHIM syndrome)

-

Fluorescently labeled lymphocytes (e.g., with CFSE or other vital dyes)

-

This compound formulated for in vivo administration

-

Intravital microscopy setup (e.g., two-photon microscopy)

-

Flow cytometer for analyzing cells from peripheral blood and tissues

Procedure:

-

Cell Labeling and Adoptive Transfer:

-

Isolate lymphocytes from a donor animal.

-

Label the lymphocytes with a fluorescent dye.

-

Adoptively transfer the labeled lymphocytes into recipient animals.

-

-

Drug Administration: Administer this compound or a vehicle control to the recipient animals according to the study design (e.g., oral gavage).

-

In Vivo Imaging:

-

At specified time points after drug administration, anesthetize the animals.

-

Use intravital microscopy to image the movement of labeled lymphocytes in relevant tissues, such as the bone marrow and peripheral blood vessels.

-

-

Flow Cytometric Analysis:

-

Collect peripheral blood and tissues (e.g., spleen, lymph nodes) at the end of the experiment.

-

Prepare single-cell suspensions.

-

Use flow cytometry to quantify the number and proportion of labeled lymphocytes in different compartments.

-

Workflow for an In Vivo Lymphocyte Trafficking Study.

Conclusion

This compound represents a targeted therapeutic approach for WHIM syndrome, directly addressing the underlying molecular defect of CXCR4 hyperactivation. By antagonizing the CXCR4 receptor, this compound normalizes lymphocyte trafficking, leading to a significant increase in peripheral lymphocyte counts and a corresponding reduction in the clinical burden of infections. The quantitative data from clinical trials robustly support its efficacy in this patient population. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other CXCR4 modulators in both rare and common diseases where aberrant lymphocyte trafficking plays a pathogenic role. The continued study of this compound's impact on lymphocyte function will be crucial for understanding its full therapeutic potential and for the development of next-generation immunomodulatory therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]

- 5. This compound Inhibits Pathogenic Cxcr4 Signaling and Function in T Lymphocytes from Patients with WHIM Syndrome in vitro [scite.ai]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CXCR4: from B-cell development to B cell–mediated diseases | Life Science Alliance [life-science-alliance.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 13. CXCR4 physically associates with the T cell receptor to signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. ashpublications.org [ashpublications.org]

- 19. X4 Pharmaceuticals Announces Publication of this compound Phase 2 Clinical Data for Treatment of WHIM Syndrome in ‘Blood’ - the Official Journal of the American Society of Hematology | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]

- 20. This compound Mobilizes White Blood Cells in Patients With WHIM Syndrome [ashclinicalnews.org]

- 21. Bioluminescence imaging of lymphocyte trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mavorixafor in Laboratory Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Mavorixafor (also known as X4P-001 or AMD11070) in various laboratory animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this selective CXCR4 antagonist.

Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] The binding of this compound to CXCR4 blocks the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1] This inhibition disrupts the downstream signaling pathways that are crucial for immune cell trafficking, homing of hematopoietic stem cells to the bone marrow, and the growth and metastasis of certain cancers.[1] In conditions like WHIM (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) syndrome, which is caused by gain-of-function mutations in the CXCR4 gene, this compound's antagonism of the overactive CXCR4 receptor allows for the mobilization of neutrophils from the bone marrow into the bloodstream, thereby improving immune function.

Signaling Pathway of this compound Action

Caption: this compound blocks CXCL12 binding to the CXCR4 receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data on the dosage, administration, and pharmacokinetic parameters of this compound in different laboratory animal models.

Table 1: this compound Dosage and Administration in Murine Models

| Animal Model | Indication | This compound (Compound Name) | Dosage | Administration Route | Vehicle | Frequency | Duration | Observed Effects |

| Nude Mice | Oral Cancer Metastasis | This compound (AMD-070) | 2 mg/kg | Oral gavage | Not Specified | Daily | Not Specified | Significantly reduced the number of metastatic lung nodules.[2] |

| Mice | WHIM Syndrome Model | X4P-X4-185-P1 | 100 mg/kg | Oral gavage | 50 mM citrate buffer (pH 4.0) | Daily | 1 or 3 weeks | Not specified in the abstract.[3] |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Half-life (t½) | Oral Bioavailability | Clearance Rate |

| Rat | 3.5 hours | 22% | 3.7 ml/min/kg |

| Dog | 9.9 hours | 80% | 1.3 ml/min/kg |

Data for Table 2 was sourced from a review article referencing preclinical studies.

Table 3: this compound Toxicology in Animal Models

| Animal Model | Study Duration | Administration Route | No Observed Adverse Effect Level (NOAEL) |

| Rat | 4 weeks | Oral (divided doses, BID) | 125 mg/kg/day |

| Beagle Dog | Not Specified | Oral (divided doses, BID) | Not Specified |

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol is based on a study using a this compound-related compound in a WHIM syndrome mouse model.[3]

Materials:

-

This compound or related compound (e.g., X4P-X4-185-P1)

-

50 mM citrate buffer (pH 4.0)

-

Sterile water for injection

-

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

-

Syringes (1 mL)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the mean body weight of the mice to be dosed and the target dosage (e.g., 100 mg/kg).

-

Prepare the 50 mM citrate buffer (pH 4.0) using sterile water.

-

Suspend the calculated amount of this compound in the citrate buffer to achieve the desired final concentration. Ensure the solution is well-mixed before each administration.

-

-

Animal Handling and Restraint:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended oral gavage volume for mice is 10 mL/kg.[4]

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Oral Gavage Procedure:

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes down the esophagus. Do not force the needle.

-

Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.

-

Gently withdraw the gavage needle.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few hours after dosing.

-

Experimental Workflow Diagram

Caption: A typical preclinical experimental workflow using this compound.

Disclaimer: These application notes and protocols are for informational purposes only and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. X4 Pharmaceuticals Reports Positive Data from Phase 2a Trial of this compound in Combination with Axitinib in Advanced Clear Cell Renal Cell Carcinoma Patients | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]

- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

Mavorixafor: Application Notes and Protocols for Flow Cytometry Analysis of CXCR4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavorixafor (formerly X4P-001) is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4, a G protein-coupled receptor (GPCR), and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a critical role in various physiological and pathological processes. The CXCR4/CXCL12 signaling axis is integral to immune cell trafficking, hematopoiesis, and the homing of hematopoietic stem cells to the bone marrow. Dysregulation of this pathway is implicated in a range of diseases, including cancer, HIV infection, and rare genetic disorders like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome. This compound exerts its therapeutic effect by binding to CXCR4 and blocking its interaction with CXCL12, thereby inhibiting the downstream signaling pathways. This application note provides detailed protocols for the analysis of this compound-mediated CXCR4 inhibition using flow cytometry, a powerful technique for single-cell analysis of protein expression and function.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the CXCR4 receptor. By occupying the binding site of CXCL12 on CXCR4, this compound prevents the conformational changes required for receptor activation and subsequent intracellular signaling. In the context of WHIM syndrome, a rare immunodeficiency caused by gain-of-function mutations in the CXCR4 gene, the over-activation of the CXCR4/CXCL12 pathway leads to the retention of mature neutrophils and other white blood cells in the bone marrow. This compound's inhibition of CXCR4 signaling allows for the mobilization of these immune cells from the bone marrow into the peripheral circulation, thereby addressing the chronic neutropenia and lymphopenia characteristic of the disease. In oncology, the CXCR4/CXCL12 axis is often exploited by cancer cells to promote tumor growth, metastasis, and to create an immunosuppressive tumor microenvironment. By blocking this pathway, this compound has the potential to inhibit tumor cell migration and enhance the efficacy of immunotherapies.

CXCR4 Signaling Pathway

Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades. As a G protein-coupled receptor, it primarily signals through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. These events trigger downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. CXCR4 can also signal independently of G proteins through the recruitment of β-arrestin, leading to receptor internalization and activation of other signaling pathways. Furthermore, a G protein-independent activation of the JAK/STAT pathway has also been described.

Caption: CXCR4 Signaling Pathway and Inhibition by this compound.

Data Presentation

The efficacy of this compound in clinical trials has been demonstrated by its impact on circulating immune cell counts and the reduction of infection rates in patients with WHIM syndrome. The following tables summarize key quantitative data from these studies.

Table 1: this compound Phase 3 Trial Results in WHIM Syndrome Patients

| Parameter | This compound (n=14) | Placebo (n=17) | P-value |

| Time Above Threshold for Absolute Neutrophil Count (TATANC) ≥0.5 x 10³/μL (hours) | 15.0 | 2.8 | <0.001 |

| Time Above Threshold for Absolute Lymphocyte Count (TATALC) ≥1.0 x 10³/μL (hours) | 15.8 | 4.6 | <0.001 |

| Annualized Infection Rate (LS Mean) | 1.7 | 4.2 | 0.007 |

| Total Infection Score (LS Mean) | 7.4 | 12.3 | - |

Data from a 52-week, randomized, double-blind, placebo-controlled Phase 3 trial in patients aged ≥12 years with WHIM syndrome.

Table 2: this compound Phase 2 Trial Outcomes in WHIM Syndrome Patients

| Parameter | Baseline (events/year) | On this compound (events/year) |

| Annualized Infection Rate | 4.63 | 2.27 |

Data from a Phase 2, open-label, dose-escalation and extension study in adult patients with genetically confirmed WHIM syndrome.

Experimental Protocols

Flow cytometry is a critical tool for quantifying the surface expression of CXCR4 on various cell populations and for assessing the inhibitory activity of this compound. Below are detailed protocols for these applications.

Experimental Workflow: Flow Cytometry Analysis of CXCR4 Inhibition

Caption: Workflow for Flow Cytometry Analysis of CXCR4 Inhibition.

Protocol 1: Quantification of CXCR4 Surface Expression on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the direct immunofluorescent staining of CXCR4 on the surface of PBMCs to assess changes in expression levels, which may be modulated by this compound treatment.

Materials:

-

Human whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Human TruStain FcX™ (Fc Receptor Blocking Solution)

-

Fluorochrome-conjugated anti-human CXCR4 antibody (e.g., clone 12G5)

-

Fluorochrome-conjugated isotype control antibody

-

Fluorochrome-conjugated antibodies for immune cell phenotyping (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14, anti-CD56)

-

Viability dye (e.g., 7-AAD or a fixable viability stain)

-

5 mL polystyrene round-bottom tubes

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Counting and Resuspension: Wash the isolated PBMCs twice with PBS. Perform a cell count and assess viability using a hemocytometer and trypan blue. Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.

-

Fc Receptor Blocking: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into 5 mL polystyrene tubes. Add 5 µL of Human TruStain FcX™ to each tube and incubate for 10 minutes at room temperature to block non-specific antibody binding.

-

Cell Surface Staining: Add the pre-titrated optimal concentration of the fluorochrome-conjugated anti-CXCR4 antibody and other phenotypic markers to the appropriate tubes. Add the corresponding isotype control to a separate tube. Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.

-

Viability Staining (if using a non-fixable dye): Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer. Add the viability dye according to the manufacturer's instructions just prior to analysis.

-

Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical analysis of target cell populations.

-

Data Analysis: Gate on viable, single cells. Subsequently, identify specific immune cell subsets based on their phenotypic markers. Within each population of interest, quantify the percentage of CXCR4-positive cells and the median fluorescence intensity (MFI) of CXCR4 expression.

Protocol 2: this compound Inhibition of CXCL12 Binding (Competitive Binding Assay)

This protocol directly measures the ability of this compound to block the binding of CXCL12 to CXCR4 on target cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells or primary PBMCs)

-

This compound

-

Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)

-

Unlabeled CXCL12 (for competition control)

-

Flow Cytometry Staining Buffer

-

96-well V-bottom plate

-

Viability dye

Procedure:

-

Cell Preparation: Harvest CXCR4-expressing cells and wash them with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 2 x 10⁶ cells/mL.

-

This compound Titration: Prepare a serial dilution of this compound in Flow Cytometry Staining Buffer in a 96-well plate. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) and a positive control with a saturating concentration of unlabeled CXCL12.

-

Incubation with this compound: Add 50 µL of the cell suspension (1 x 10⁵ cells) to each well of the plate containing the this compound dilutions. Incubate for 30-60 minutes at 37°C or room temperature.

-

Competitive Binding: Add a fixed, pre-determined concentration of fluorescently-labeled CXCL12 to each well. The concentration of labeled CXCL12 should ideally be at or below its Kd for CXCR4 to ensure assay sensitivity. Incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

-

Resuspension and Viability Staining: Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on viable, single cells. Determine the MFI of the fluorescently-labeled CXCL12 signal for each concentration of this compound. Plot the MFI against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 3: CXCR4 Receptor Occupancy Assay

This protocol quantifies the percentage of CXCR4 receptors on the cell surface that are bound by this compound.

Materials:

-

Whole blood or PBMCs from subjects treated with this compound

-

Flow Cytometry Staining Buffer

-

Fluorochrome-conjugated anti-CXCR4 antibody that competes with this compound for binding (e.g., clone 12G5)

-

Fluorochrome-conjugated anti-CXCR4 antibody that binds to a non-competing epitope (for total CXCR4 measurement, if available)

-

Antibodies for immune cell phenotyping

-

RBC Lysis Buffer (for whole blood staining)

-

Viability dye

Procedure:

-

Sample Collection: Collect whole blood samples at various time points post-Mavorixafor administration.

-

Staining for Free Receptors: Aliquot 100 µL of whole blood or 1 x 10⁶ PBMCs into a tube. Add the competing anti-CXCR4 antibody (e.g., 12G5-PE) along with other phenotypic markers. Incubate for 30 minutes at 4°C in the dark.

-

RBC Lysis (for whole blood): If using whole blood, add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells once with Flow Cytometry Staining Buffer.

-

Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis:

-

Gate on the immune cell population of interest.

-

Measure the MFI of the competing anti-CXCR4 antibody staining at each time point.

-

The percentage of receptor occupancy (RO) can be calculated using the following formula: % RO = [1 - (MFI of post-dose sample / MFI of pre-dose sample)] x 100

-

This provides a direct measure of target engagement by this compound in vivo.

-

Conclusion

Flow cytometry is an indispensable tool for the preclinical and clinical development of CXCR4 inhibitors like this compound. The protocols outlined in this application note provide robust methods for quantifying CXCR4 expression, assessing the inhibitory activity of this compound, and measuring receptor occupancy. These assays are crucial for understanding the mechanism of action, determining pharmacodynamic effects, and establishing dose-response relationships, thereby supporting the continued development and clinical application of this compound and other CXCR4-targeted therapies.

Mavorixafor: A Potent Inhibitor of Cancer Cell Migration and Invasion

Application Note

Introduction

Mavorixafor (also known as X4P-001) is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The CXCR4 receptor and its cognate ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a crucial role in cancer progression.[1][4] Many types of cancer cells overexpress CXCR4, and the CXCL12/CXCR4 signaling axis is implicated in tumor growth, angiogenesis, and metastasis.[2][3][4] By binding to CXCR4, this compound effectively blocks the interaction with CXCL12, thereby inhibiting downstream signaling pathways that promote cancer cell migration and invasion.[1] This makes this compound a promising therapeutic agent for preventing metastatic spread in various cancers.[1]

Mechanism of Action

This compound selectively binds to the CXCR4 receptor, preventing its activation by CXCL12.[1][2][3] This blockade disrupts the downstream signaling cascades that are critical for cell motility. The CXCL12/CXCR4 axis activates several key pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are central to cell migration, survival, and proliferation. By inhibiting these pathways, this compound leads to a decrease in the migratory and invasive potential of cancer cells.[1]

Applications in Cancer Research

This compound is a valuable tool for studying the role of the CXCL12/CXCR4 axis in cancer metastasis. It can be utilized in various in vitro assays to quantify its inhibitory effects on cancer cell migration and invasion. These assays are essential for preclinical drug development and for elucidating the molecular mechanisms underlying metastasis.

Quantitative Analysis of this compound's Effect on Cancer Cell Motility

Table 1: Inhibition of Cancer Cell Migration by a CXCR4 Antagonist (AMD3100) in a Transwell Assay

| Cell Line | Treatment | Concentration | % Inhibition of Migration | Reference |

| SW480 (Colorectal Cancer) | AMD3100 | 10 ng/mL | 5.24% | [5] |

| SW480 (Colorectal Cancer) | AMD3100 | 100 ng/mL | 47.27% | [5] |

| SW480 (Colorectal Cancer) | AMD3100 | 1000 ng/mL | 62.37% | [5] |

Table 2: Inhibition of Cancer Cell Invasion by a CXCR4 Antagonist (AMD3100) in a Transwell Invasion Assay

| Cell Line | Treatment | Concentration | % Inhibition of Invasion | Reference |

| SW480 (Colorectal Cancer) | AMD3100 | 100 ng/mL | 28.43% | [5] |

| SW480 (Colorectal Cancer) | AMD3100 | 1000 ng/mL | 77.23% | [5] |

Table 3: Effect of CXCL12 on 3D Spheroid Invasion of Glioblastoma Stem Cells

| Cell Line | Treatment | Number of Invading Cells (mean ± SEM) | Fold Increase in Invasion | Reference |

| NCH421k (Glioblastoma) | Control | ~80 ± 10 | - | [6] |

| NCH421k (Glioblastoma) | SDF-1 (CXCL12) | ~145 ± 15 | 1.8 | [6] |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on cancer cell migration and invasion are provided below.

Protocol 1: Scratch Wound Healing Assay

This assay is used to evaluate the effect of this compound on the collective migration of a sheet of cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips or a scratcher tool

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with a camera

Procedure:

-

Seed cancer cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Once the cells reach confluency, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove any detached cells.

-

Replace the PBS with serum-free medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should also be included.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using an inverted microscope.

-

Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial scratch area.

Protocol 2: Transwell Migration and Invasion Assay

This assay assesses the chemotactic migration and invasion of individual cells through a porous membrane.

Materials:

-

Cancer cell line of interest

-

Transwell inserts (typically 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract (for invasion assay)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 100 ng/mL CXCL12)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Inverted microscope

Procedure:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell insert membrane with a thin layer of the Matrigel solution and allow it to solidify at 37°C. For migration assays, this step is omitted.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add the chemoattractant (CXCL12) to the lower chamber of the 24-well plate.

-

Add the cell suspension to the upper chamber of the transwell insert, along with different concentrations of this compound or a vehicle control.

-

Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 12-48 hours, depending on the cell type).

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained cells in several random fields of view using an inverted microscope.

-

Calculate the average number of migrated/invaded cells per field for each condition.

Protocol 3: 3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model to study cell invasion from a tumor-like structure into a surrounding matrix.

Materials:

-

Cancer cell line capable of forming spheroids

-

Ultra-low attachment round-bottom 96-well plates

-

Complete cell culture medium

-

Matrigel or collagen I

-

This compound

-

Inverted microscope with a camera

Procedure:

-

Seed a specific number of cancer cells (e.g., 1,000-5,000 cells/well) into an ultra-low attachment 96-well plate to allow for the formation of a single spheroid in each well.

-

Incubate for 2-4 days until uniform spheroids are formed.

-

Carefully transfer the spheroids to a new plate and embed them in a gel matrix (e.g., Matrigel or collagen I) containing different concentrations of this compound or a vehicle control.

-

Allow the matrix to solidify.

-

Add complete medium to the top of the gel.

-

Capture images of the spheroids at time 0 and at regular intervals (e.g., every 24 hours) for several days.

-

Measure the area of invasion, which is the total area covered by the spheroid and the invading cells, using image analysis software.

-

Calculate the change in invasion area over time for each condition.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the general workflows of the described experimental assays.

Caption: this compound blocks the CXCL12/CXCR4 signaling pathway.

Caption: Workflow for the scratch wound healing assay.

Caption: Workflow for the transwell migration and invasion assay.

Caption: Workflow for the 3D spheroid invasion assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. Facebook [cancer.gov]

- 4. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Mavorixafor in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and detailed protocols for studying Mavorixafor (also known as X4P-001), an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), in the context of oncology research.

Introduction to this compound in Oncology

This compound is a first-in-class, selective inhibitor of the CXCR4 receptor, which plays a pivotal role in the trafficking and homing of immune cells.[1][2] The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is implicated in tumor growth, proliferation, metastasis, and the evasion of the immune system.[1][3] By blocking this interaction, this compound can disrupt the tumor microenvironment, inhibit tumor cell migration and invasion, and potentially enhance the efficacy of immunotherapies.[1] Clinical studies have shown that this compound, both as a monotherapy and in combination with checkpoint inhibitors like pembrolizumab or tyrosine kinase inhibitors like axitinib, can increase the infiltration of CD8+ T cells into the tumor microenvironment and modulate immune cell profiles.[4][5][6][7]

Mechanism of Action: The CXCR4/CXCL12 Signaling Axis

The CXCR4/CXCL12 signaling axis is a critical pathway in cancer progression. Upon binding of CXCL12 to the G protein-coupled receptor CXCR4, a cascade of downstream signaling events is initiated. This includes the activation of pathways such as phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), which promote cell survival, proliferation, and migration.[7][8] this compound acts as a CXCR4 antagonist, effectively blocking the binding of CXCL12 and inhibiting these downstream signaling pathways.[1][3]

Figure 1: this compound's inhibition of the CXCR4/CXCL12 signaling pathway.

Experimental Design and Workflow

A typical experimental workflow to evaluate the efficacy of this compound in an oncology setting involves a combination of in vitro and in vivo studies.

Figure 2: Experimental workflow for this compound studies in oncology.

Key Experimental Protocols

In Vitro Assays

1. Cell Migration Assay (Transwell/Boyden Chamber)

This assay evaluates the effect of this compound on cancer cell migration towards a chemoattractant, typically CXCL12.

Protocol:

-

Culture cancer cells expressing CXCR4 to 70-80% confluency.

-

Starve cells in serum-free media for 12-24 hours.

-

Resuspend cells in serum-free media.

-

Add chemoattractant (e.g., recombinant human CXCL12) to the lower chamber of the Transwell plate.

-

Add cell suspension to the upper chamber of the Transwell insert (e.g., 8 µm pore size).

-

Add this compound at various concentrations to the upper chamber.

-

Incubate for 4-24 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.

2. Cell Invasion Assay (Matrigel-coated Transwell)